molecular formula C17H21FN6O2 B2992229 5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate CAS No. 1052545-36-4

5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate

Cat. No. B2992229
CAS RN: 1052545-36-4
M. Wt: 360.393
InChI Key: IWYZQKMXTPQZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate is a useful research compound. Its molecular formula is C17H21FN6O2 and its molecular weight is 360.393. The purity is usually 95%.
The exact mass of the compound 5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Compounds structurally related to the one have been synthesized and evaluated for their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives have been studied and found to possess good or moderate activities against various test microorganisms (Bektaş et al., 2007).

Antiasthma Agents

Derivatives of triazolo[1,5-c]pyrimidines, which share a similar triazolo-pyrimidine core with the compound of interest, have been identified as mediator release inhibitors and have potential as antiasthma agents (Medwid et al., 1990).

Adenosine Receptor Probes

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, similar in structure to the query compound, have been developed as high-affinity and selective antagonists for the human A2A adenosine receptor, serving as molecular probes for studying the receptor (Kumar et al., 2011).

Tuberculostatic Activity

Structural analogs of triazolopyrimidines have been synthesized and evaluated for their activity against tuberculosis, revealing significant structure-activity relationships (Titova et al., 2019).

Antihypertensive Agents

1,2,4-Triazolo[1,5-alpha]pyrimidines, which resemble the core structure of the compound , have been synthesized and tested for antihypertensive activity, with some derivatives showing promising results (Bayomi et al., 1999).

properties

IUPAC Name

5-(4-fluorophenyl)-6-(2-morpholin-4-ylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O.H2O/c18-14-3-1-12(2-4-14)15-13(5-6-23-7-9-25-10-8-23)11-24-17(20-15)21-16(19)22-24;/h1-4,11H,5-10H2,(H2,19,22);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYZQKMXTPQZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=CN3C(=NC(=N3)N)N=C2C4=CC=C(C=C4)F.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.